molecular formula C12H10N4O5 B4979602 N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine

N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine

Cat. No.: B4979602
M. Wt: 290.23 g/mol
InChI Key: KXCXBQADHHJFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine typically involves a multi-step process. One common method includes the nitration of 4-aminopyridine to introduce nitro groups at the 3 and 5 positions. This is followed by the coupling of the nitrated pyridine with 4-methoxyaniline under suitable conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro groups and methoxy group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2,4-dinitroaniline: Similar structure but with different substitution pattern on the aromatic ring.

    N-(4-methoxyphenyl)-3,5-dinitrobenzamide: Contains a benzamide group instead of a pyridine ring.

    N-(4-methoxyphenyl)-3,5-dinitrothiophene: Contains a thiophene ring instead of a pyridine ring.

Uniqueness

N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine is unique due to its specific substitution pattern and the presence of both nitro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3,5-dinitropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O5/c1-21-9-4-2-8(3-5-9)14-12-10(15(17)18)6-13-7-11(12)16(19)20/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCXBQADHHJFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.